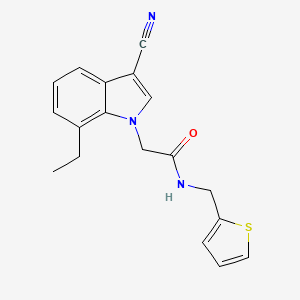![molecular formula C18H26N2O2 B5868047 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine, also known as MPB, is a compound that has been widely used in scientific research. MPB is a morpholine derivative that has a unique chemical structure that makes it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine involves the selective inhibition of GPCR signaling. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine binds to the intracellular domain of GPCRs, preventing the activation of downstream signaling pathways. This leads to a decrease in the physiological effects of GPCR activation.
Biochemical and Physiological Effects:
4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of GPCR signaling, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been shown to have anti-inflammatory properties. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine in lab experiments is its selectivity for certain GPCRs. This allows researchers to study the effects of specific GPCR signaling pathways without affecting other pathways. However, one limitation of using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is its potential toxicity. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been shown to be toxic to certain cell types, and caution should be taken when using this compound in lab experiments.
Orientations Futures
There are many potential future directions for research involving 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine. One area of research could involve the development of new derivatives of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine with improved selectivity and reduced toxicity. Another area of research could focus on the use of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine in the treatment of certain diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine and its effects on various biological processes.
Conclusion:
In conclusion, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a valuable tool in scientific research due to its unique chemical structure and selective inhibition of GPCR signaling. The synthesis of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a relatively simple process, and the compound has been used in various research studies. While there are advantages and limitations to using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine in lab experiments, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine involves the reaction of 4-(4-chlorobenzyl)morpholine with methyl piperidine-4-carboxylate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine. The synthesis of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a relatively simple process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been used in various scientific research studies due to its unique chemical structure. One of the most common applications of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in many physiological processes, including vision, smell, and taste. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been shown to selectively inhibit the signaling of certain GPCRs, making it a valuable tool in the study of these proteins.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15-6-8-20(9-7-15)18(21)17-4-2-16(3-5-17)14-19-10-12-22-13-11-19/h2-5,15H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYSYANAUAGNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)


![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)





![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)